
Butanamide, N-(4-formylphenyl)-
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Overview
Description
Butanamide, N-(4-formylphenyl)- is an organic compound characterized by a butanamide backbone (C₃H₇CONH₂) with a 4-formylphenyl substituent attached to the nitrogen atom. The formyl group (-CHO) at the para position of the phenyl ring introduces unique electronic and steric properties, distinguishing it from other butanamide derivatives. Based on structural analogs, its molecular formula is deduced as C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(4-formylphenyl)- typically involves the reaction of 4-formylbenzoic acid with butanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Butanamide, N-(4-formylphenyl)- may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(4-formylphenyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-carboxyphenylbutanamide.
Reduction: 4-hydroxyphenylbutanamide.
Substitution: 4-nitrophenylbutanamide (in the case of nitration).
Scientific Research Applications
Scientific Research Applications
Butanamide, N-(4-formylphenyl) serves as a versatile intermediate in the synthesis of various organic compounds. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
- Butanamide, N-(4-formylphenyl) is employed as a building block in the preparation of more complex molecules.
Biology
- This compound can be utilized to study the effects of amide derivatives on biological systems and may also be used in the development of new pharmaceuticals.
Medicine
- Potential applications in medicine include the development of drugs targeting specific pathways involving amide derivatives. Research is ongoing to explore its efficacy and safety in therapeutic applications. Many sulfonamide derivatives are effective inhibitors of butyrylcholinesterase (BChE), acetylcholinesterase (AChE) for the treatment of Alzheimer’s disease (AD) and also show a good inhibitory potential against α-glucosidase and lipoxygenase .
Industry
- In the industrial sector, Butanamide, N-(4-formylphenyl) can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.
Synthesis of Butanamide, N-(4-formylphenyl)
The synthesis of Butanamide, N-(4-formylphenyl) typically involves the reaction of 4-formylbenzoic acid with butanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production of Butanamide, N-(4-formylphenyl) may involve large-scale synthesis using automated reactors and includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-formylphenyl)- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amide bond provides stability and resistance to hydrolysis, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Butanamide, N-(4-formylphenyl)- with structurally related compounds, emphasizing substituent effects and molecular properties:
Key Observations :
- Electron Effects: The formyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH₃) or amino (-NH₂). This impacts solubility, acidity of the amide proton, and reactivity in nucleophilic additions.
- Pharmacological Relevance : Compounds like 4-MeO-BF highlight the role of butanamide derivatives in opioid receptor modulation, though the formyl analog’s biological activity remains unstudied.
Physicochemical Properties
- Solubility : The formyl group may reduce aqueous solubility compared to polar substituents (e.g., -NH₂ or -OH) due to increased hydrophobicity.
- Thermal Stability: Analogous compounds like N-(4-aminophenyl)butanamide show stability up to 200°C, suggesting similar resilience for the formyl derivative.
Biological Activity
Butanamide, N-(4-formylphenyl)-, also known as N-[(4-formylphenyl)methyl]butanamide, is an organic compound characterized by its unique structure that includes a formyl group attached to a phenyl ring and a butanamide chain. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- IUPAC Name : N-[(4-formylphenyl)methyl]butanamide
- Canonical SMILES : CCCC(=O)NCC1=CC=C(C=C1)C=O
The biological activity of Butanamide, N-(4-formylphenyl)- is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functionality. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, enhancing its biological effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to Butanamide, N-(4-formylphenyl)-. For instance, compounds synthesized from similar frameworks have shown significant antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values were determined using micro-broth dilution methods, indicating the potential of these compounds in combating infections caused by bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In vitro studies have suggested that derivatives of Butanamide may exhibit anti-inflammatory effects. These compounds were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, demonstrating a reduction in inflammation markers .
Anticancer Potential
The anticancer activity of Butanamide derivatives has also been investigated. For example, certain synthesized analogs displayed significant cytotoxicity against human lung cancer cell lines (A549) using the MTT assay. This suggests that modifications in the chemical structure can enhance their efficacy as anticancer agents .
Synthesis and Characterization
The synthesis of Butanamide, N-(4-formylphenyl)- typically involves the reaction between 4-formylbenzylamine and butanoyl chloride in the presence of a base like triethylamine. This method allows for the production of high-purity compounds suitable for biological testing .
Comparative Studies
A comparative analysis with similar compounds such as N-methylbutanamide and 4-formylbenzoic acid reveals that the unique combination of functional groups in Butanamide contributes to its diverse reactivity and biological interactions .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
Antimicrobial Activity (MIC) | Varies by derivative |
Anticancer Activity (A549 cell line) | Significant |
Anti-inflammatory Activity | Positive correlation |
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-formylphenyl)butanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-3-11(14)12-10-6-4-9(8-13)5-7-10/h4-8H,2-3H2,1H3,(H,12,14) |
InChI Key |
QOFYCZQQGPFMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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